molecular formula C9H13NO3S B1440075 3-(2-Methanesulfonylethoxy)aniline CAS No. 1184567-84-7

3-(2-Methanesulfonylethoxy)aniline

Cat. No.: B1440075
CAS No.: 1184567-84-7
M. Wt: 215.27 g/mol
InChI Key: FDYIFYFLEQQWNP-UHFFFAOYSA-N
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Description

3-(2-Methanesulfonylethoxy)aniline is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylsulfonylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(11,12)6-5-13-9-4-2-3-8(10)7-9/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYIFYFLEQQWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and structure of 3-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-(2-Methanesulfonylethoxy)aniline .

Structural Dynamics, Synthesis, and Utility in Drug Discovery[1]

CAS Registry Number: 1184567-84-7 Formula: C


H

NO

S Molecular Weight: 215.27 g/mol Synonyms: 3-(2-(Methylsulfonyl)ethoxy)aniline; 3-(2-Mesylethoxy)aniline; Benzenamine, 3-[2-(methylsulfonyl)ethoxy]-.[1]

Executive Summary

This compound is a specialized intermediate used primarily in medicinal chemistry as a "solubilizing building block."[1] It consists of an aniline core substituted at the meta position with an ethoxy chain terminating in a methyl sulfone group.

In modern drug design, this motif serves a critical function: it introduces polarity and hydrogen-bond accepting capability (via the sulfone) without introducing a basic nitrogen center.[1] This distinguishes it from traditional solubilizing groups like morpholine or piperazine, effectively mitigating pH-dependent solubility issues and reducing the risk of hERG channel inhibition (a common liability of basic amines).

Chemical Structure & Electronic Properties[1]

The molecule comprises three distinct functional zones, each contributing to its reactivity and pharmacological profile:[1]

  • The Aniline Core (Nucleophile): The primary amino group (-NH

    
    ) is the site of attachment to the drug scaffold (e.g., via amide coupling, urea formation, or Buchwald-Hartwig amination). The meta substitution pattern directs the side chain away from the primary binding interface, often into the solvent-exposed region of a protein target (e.g., the ribose pocket of kinases).
    
  • The Ether Linkage (Spacer): The ethyl ether chain (-O-CH

    
    -CH
    
    
    
    -) acts as a flexible linker.[1] The oxygen atom is an electron-donor to the benzene ring, slightly activating the aniline and increasing the basicity of the nitrogen compared to an unsubstituted aniline, though this is tempered by the inductive effect of the sulfone.
  • The Sulfone Tail (Solubilizer): The methyl sulfone (-SO

    
    CH
    
    
    
    ) is a strong hydrogen bond acceptor.[1] It is metabolically robust, unlike sulfides (prone to oxidation) or esters (prone to hydrolysis).
Predicted Physical Properties
PropertyValue (Predicted)Significance
LogP ~0.5 – 0.9Low lipophilicity aids aqueous solubility.[1]
pKa (Aniline) ~4.0 – 4.3Weak base; remains neutral at physiological pH.
Topological Polar Surface Area (TPSA) ~75 ŲGood balance for membrane permeability (Rule of 5 < 140 Ų).
H-Bond Donors 2 (Amino group)Facilitates binding interactions.[1]
H-Bond Acceptors 4 (Sulfone O's + Ether O)High capacity for solvation.[1]

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of this compound typically proceeds via the O-alkylation of 3-nitrophenol followed by reduction.[1] The alkylation can be achieved using either 2-chloroethyl methyl sulfone or vinyl methyl sulfone .[1]

Synthetic Pathway Diagram

Synthesis Nitrophenol 3-Nitrophenol Intermediate Intermediate: 3-(2-Methanesulfonylethoxy) nitrobenzene Nitrophenol->Intermediate Step 1: O-Alkylation (K2CO3, DMF, 80°C) Reagent 2-Chloroethyl methyl sulfone (or Vinyl methyl sulfone) Reagent->Intermediate Product Product: 3-(2-Methanesulfonylethoxy) aniline Intermediate->Product Step 2: Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Two-step synthesis route from 3-nitrophenol.

Detailed Protocols
Step 1: Preparation of 3-(2-Methanesulfonylethoxy)nitrobenzene

This step utilizes the acidity of the phenol (pKa ~9.[1]3) to displace the chloride or perform a Michael addition to the vinyl group.

  • Reagents: 3-Nitrophenol (1.0 eq), 2-Chloroethyl methyl sulfone (1.1 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq).[1]
  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 3-nitrophenol in DMF.[1] Add K

      
      CO
      
      
      
      and stir at room temperature for 30 minutes to generate the phenoxide.
    • Add 2-chloroethyl methyl sulfone (or vinyl methyl sulfone) dropwise.[1]

    • Heat the mixture to 80°C for 4–6 hours. Monitoring by TLC/LCMS will show the consumption of the phenol.

    • Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with ethyl acetate.[2]

Step 2: Reduction to Aniline

The nitro group is reduced to the amino group.[3] Catalytic hydrogenation is preferred for purity, but iron-mediated reduction is robust if halogen substituents are present elsewhere (though not applicable here).[1]

  • Reagents: Hydrogen gas (balloon or Parr shaker), 10% Pd/C catalyst.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro intermediate in methanol.

    • Add 10% Pd/C (5-10 wt% loading).

    • Stir under H

      
       atmosphere at room temperature for 2–12 hours.
      
    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to yield the off-white solid product.[1]

Applications in Drug Discovery[1]

This aniline derivative is a "privileged structure" for optimizing the physicochemical properties of lead compounds, particularly in kinase inhibitor development.

The "Solubilizing Tail" Strategy

In many kinase inhibitors (e.g., Lapatinib, Gefitinib analogs), a solvent-exposed tail is required to improve water solubility.[1]

  • Problem: Traditional tails like N-methylpiperazine are basic (pKa ~8-9). This can lead to lysosomal trapping (high Volume of Distribution) and hERG channel binding (cardiotoxicity risk).

  • Solution: The 2-methanesulfonylethoxy group is neutral.[1] It interacts with water via the sulfone oxygens (acceptors) but does not protonate. This often results in a cleaner safety profile while maintaining solubility.

Metabolic Stability
  • Ether Linkage: Generally stable to hydrolysis.

  • Sulfone: The sulfur is already in its highest oxidation state (S+6), making it immune to further oxidative metabolism by CYP450 enzymes (unlike sulfides or sulfoxides).

Bioisosterism

It serves as a bioisostere for:

  • 3-(Morpholin-4-yl)propoxy: Similar size and polarity, but non-basic.[1]

  • 3-(2-Methoxyethoxy): The sulfone is more polar than the methoxy group, lowering logP further.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, standard precautions for anilines apply.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Anilines can oxidize (darken) upon exposure to air and light.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

References

  • General Synthesis of Phenol Ethers via Vinyl Sulfones

    • Reaction of phenols with vinyl sulfones (Michael Addition).
    • Popowycz, F., et al. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment."[1] Beilstein Journal of Organic Chemistry, 2013, 9, 2784–2789.[1] Link (Describes analogous chemistry).[1]

  • Chemical Identity & Supplier Data

    • Sigma-Aldrich Entry for CAS 1184567-84-7.[1] Link

    • PubChem Compound Summary for 3-(2-methoxyethoxy)aniline (Analogous structure).[1] Link

  • Medicinal Chemistry of Sulfones: Feng, Y., et al. "Sulfone as a Privileged Structural Element in Medicinal Chemistry." Acta Pharmaceutica Sinica B, 2016. (Discusses the solubility and metabolic advantages of sulfones).

Sources

The Pharmacological Potential of 3-(2-Methanesulfonylethoxy)aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline derivatives bearing sulfonyl moieties represent a privileged scaffold in modern medicinal chemistry, contributing to the pharmacophores of numerous approved and investigational drugs. This technical guide explores the prospective pharmacological landscape of a novel subclass: 3-(2-Methanesulfonylethoxy)aniline derivatives. While direct literature on this specific chemical series is nascent, this document synthesizes established principles and field-proven insights from structurally related compounds to provide a predictive framework for their synthesis, biological evaluation, and potential therapeutic applications. We will delve into rational design considerations, propose robust synthetic strategies, and outline detailed experimental protocols for elucidating their potential as kinase inhibitors, a therapeutic area where analogous sulfonyl-containing anilines have demonstrated significant promise. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals poised to investigate this intriguing chemical space.

Introduction: The Rationale for Investigating this compound Derivatives

The aniline scaffold is a cornerstone in drug discovery, prized for its synthetic tractability and its ability to engage in key interactions with biological targets. The incorporation of a sulfonyl group, as seen in the broader class of sulfonamides and sulfones, often imparts favorable physicochemical properties and can serve as a crucial hydrogen bond acceptor or a rigid linker to orient other pharmacophoric elements.

The subject of this guide, the this compound core, combines these features with a flexible ether linkage, offering a unique vector for exploring chemical space. The meta-substitution pattern of the aniline provides a distinct geometric arrangement compared to more commonly explored para-substituted anilines, potentially leading to novel selectivity profiles against biological targets. The methanesulfonyl group is a polar, non-ionizable moiety that can enhance solubility and engage in specific hydrogen bonding interactions. The ethoxy linker introduces a degree of conformational flexibility, allowing the methanesulfonyl group to probe different regions of a target's binding site.

Based on the extensive body of literature surrounding structurally similar motifs, the most promising pharmacological potential for this class of compounds lies in the realm of protein kinase inhibition . Numerous kinase inhibitors feature aniline or substituted aniline cores that target the ATP-binding site.[1][2][3][4] The sulfonyl group, in particular, is a well-established pharmacophoric element in this domain. For instance, 5-(ethylsulfonyl)-2-methoxyaniline is a key precursor for potent VEGFR2 inhibitors.[5] This precedent strongly suggests that this compound derivatives are prime candidates for investigation as novel kinase inhibitors.

Synthetic Strategy: A Modular Approach to Library Generation

A robust and flexible synthetic route is paramount for exploring the structure-activity relationships (SAR) of a novel chemical series. The synthesis of this compound derivatives can be efficiently achieved through a convergent strategy, with the key step being a Williamson ether synthesis .[6][7][8][9] This approach allows for the late-stage introduction of diversity, facilitating the rapid generation of a focused compound library.

The proposed synthetic pathway commences with readily available starting materials: 3-aminophenol and 2-chloroethanol.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold can be accomplished in a three-step sequence:

  • Etherification: 3-Aminophenol is reacted with a suitable 2-haloethanol derivative (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to form 3-(2-hydroxyethoxy)aniline. The amino group of 3-aminophenol is nucleophilic, so protection may be required to prevent N-alkylation. A common strategy is to first protect the amine as an acetamide.

  • Mesylation: The resulting alcohol is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to yield the corresponding mesylate.

  • Deprotection (if necessary): If the amino group was protected, the protecting group is removed in the final step to afford the desired this compound.

Below is a detailed experimental protocol for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(3-(2-hydroxyethoxy)phenyl)acetamide

  • To a solution of N-(3-hydroxyphenyl)acetamide (1 equivalent) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (2-3 equivalents).

  • Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-(3-(2-hydroxyethoxy)phenyl)acetamide.

Step 2: Synthesis of 2-(3-acetamidophenoxy)ethyl methanesulfonate

  • Dissolve N-(3-(2-hydroxyethoxy)phenyl)acetamide (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-acetamidophenoxy)ethyl methanesulfonate.

Step 3: Synthesis of this compound

  • Dissolve 2-(3-acetamidophenoxy)ethyl methanesulfonate (1 equivalent) in a mixture of methanol and water.

  • Add a strong acid, such as hydrochloric acid, and heat the mixture to reflux.

  • Monitor the hydrolysis of the acetamide by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Library Synthesis: Introducing Diversity

The true potential of this scaffold lies in the ability to introduce a wide range of substituents on the aniline nitrogen. This can be achieved through various well-established chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to introduce aromatic substituents.

The modularity of this synthetic approach is illustrated in the following workflow diagram.

SynthesisWorkflow cluster_start Starting Materials cluster_core Core Synthesis 3-Aminophenol 3-Aminophenol Protection Amine Protection 3-Aminophenol->Protection 2-Chloroethanol 2-Chloroethanol Etherification Williamson Ether Synthesis 2-Chloroethanol->Etherification Protection->Etherification Mesylation Mesylation Etherification->Mesylation Deprotection Deprotection Mesylation->Deprotection Core_Scaffold This compound Deprotection->Core_Scaffold Acylation Acylation Core_Scaffold->Acylation Sulfonylation Sulfonylation Core_Scaffold->Sulfonylation Reductive_Amination Reductive Amination Core_Scaffold->Reductive_Amination Cross_Coupling Buchwald-Hartwig Coupling Core_Scaffold->Cross_Coupling Derivative_Library Derivative Library Acylation->Derivative_Library Sulfonylation->Derivative_Library Reductive_Amination->Derivative_Library Cross_Coupling->Derivative_Library

Caption: Synthetic workflow for the generation of a this compound derivative library.

Predicted Pharmacological Profile: Kinase Inhibition

Given the prevalence of the aniline and sulfonyl motifs in known kinase inhibitors, it is highly probable that this compound derivatives will exhibit activity against one or more protein kinases. The specific kinase or kinase family targeted will be dictated by the nature of the substituent(s) on the aniline nitrogen.

Target Kinase Families

Based on the SAR of existing aniline-based kinase inhibitors, several kinase families are of particular interest for initial screening:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR (Vascular Endothelial Growth Factor Receptor): As previously mentioned, the structurally related 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in VEGFR2 inhibitors.[5] The methanesulfonylethoxy group could potentially mimic the interactions of the ethylsulfonyl moiety.

    • EGFR (Epidermal Growth Factor Receptor): 4-Anilinoquinazolines are a well-established class of EGFR inhibitors.[2][4] By appending a quinazoline or a similar heterocyclic system to the aniline nitrogen of our core scaffold, it may be possible to target EGFR.

    • Mer/c-Met Tyrosine Kinases: Dual inhibitors of Mer and c-Met have been developed from 2-substituted aniline pyrimidine derivatives.[10] This suggests that pyrimidine-substituted derivatives of our core scaffold could be promising candidates.

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases: The aniline scaffold is present in numerous Src inhibitors. The flexibility of the ethoxy linker could allow for optimal positioning of the methanesulfonyl group within the ATP-binding pocket.

  • Serine/Threonine Kinases:

    • While less common, some serine/threonine kinase inhibitors also incorporate aniline-like structures. A broad kinase panel screen would be necessary to identify any unexpected activities.

Postulated Binding Mode

The aniline nitrogen and the sulfonyl oxygens are predicted to be key interaction points within the ATP-binding site of a target kinase. The aniline N-H can act as a hydrogen bond donor to the hinge region of the kinase, a canonical interaction for many Type I and Type II kinase inhibitors. The sulfonyl oxygens can act as hydrogen bond acceptors, further anchoring the molecule in the binding pocket. The substituent introduced on the aniline nitrogen will be crucial for determining selectivity and potency, as it will occupy the solvent-exposed region of the ATP-binding site.

The following diagram illustrates a hypothetical binding mode of a this compound derivative within a generic kinase ATP-binding site.

BindingMode cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Aniline_Ring Aniline Ring Aniline_Ring->Gatekeeper Hydrophobic Interaction Ethoxy_Linker Ethoxy Linker NH N-H NH->Hinge H-Bond (Donor) R_Group R-Group R_Group->Solvent_Front Solvent Exposure Ethoxy_Linker->Hydrophobic_Pocket van der Waals Mesyl_Group SO2Me Mesyl_Group->Hinge H-Bond (Acceptor)

Caption: Postulated binding mode of a this compound derivative in a kinase active site.

Experimental Evaluation: A Tiered Screening Approach

A systematic and tiered approach to the biological evaluation of a new compound library is essential for efficient lead identification and optimization.

Primary Screening: Kinase Panel

The initial step should be to screen the synthesized library against a broad panel of protein kinases. This will provide a comprehensive overview of the compounds' activities and selectivities. Commercially available kinase profiling services offer panels of hundreds of kinases, allowing for an unbiased assessment of the initial SAR.

Table 1: Representative Kinase Panel for Primary Screening

Kinase FamilyRepresentative Kinases
Tyrosine Kinases EGFR, VEGFR2, PDGFRβ, c-Met, Mer, Axl, Src, Abl
Serine/Threonine Kinases AKT1, CDK2, MAPK1, ROCK1
Secondary Assays: In Vitro Characterization

Compounds that exhibit potent and selective inhibition of one or more kinases in the primary screen should be advanced to secondary in vitro assays to confirm their activity and determine their mechanism of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR2)

  • Assay Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

  • Materials:

    • Recombinant human VEGFR2 kinase domain.

    • Biotinylated substrate peptide.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-allophycocyanin (SA-APC).

    • Assay buffer.

    • Test compounds (dissolved in DMSO).

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 384-well plate, add the kinase, substrate peptide, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection solution containing the europium-labeled antibody and SA-APC.

    • Incubate for a further period to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

    • Calculate the ratio of the two emission signals, which is proportional to the extent of substrate phosphorylation.

    • Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assays: Target Engagement and Functional Effects

The most promising compounds from in vitro assays should be evaluated in cell-based assays to assess their ability to inhibit kinase signaling in a more physiologically relevant context.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Line Selection: Choose a cancer cell line that overexpresses the target kinase and is dependent on its activity for proliferation (e.g., HUVECs for VEGFR2, A549 cells for EGFR).

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation.

Structure-Activity Relationship (SAR) Exploration

The initial screening and secondary assays will provide the foundational data for building a robust SAR model. Key areas of exploration will include:

  • Substituents on the Aniline Nitrogen: This is expected to be the primary driver of potency and selectivity. Systematic variation of the size, electronics, and hydrogen bonding capacity of this substituent will be crucial.

  • Aniline Ring Substitution: Introduction of small substituents (e.g., fluoro, chloro, methyl) on the aniline ring can modulate the pKa of the aniline nitrogen and influence the compound's orientation in the binding pocket.

  • Modifications to the Linker and Sulfonyl Group: While the 2-methanesulfonylethoxy group is the core of this series, exploration of alternative linkers (e.g., propyl, propargyl) and sulfonyl groups (e.g., ethanesulfonyl, benzenesulfonyl) could lead to improved properties.

Table 2: Hypothetical SAR for a Kinase Inhibitor Series

R-Group on Aniline NitrogenIC₅₀ (nM)Comments
H>10,000Inactive
Acetyl5,000Weak activity
Phenyl800Moderate activity
4-Fluorophenyl250Improved potency
3-Pyridyl100Potent, good solubility
Quinazolin-4-yl25Highly potent, potential for dual EGFR/VEGFR inhibition

Conclusion and Future Directions

The this compound scaffold represents a novel and promising starting point for the discovery of new pharmacological agents, particularly in the area of kinase inhibition. This technical guide has outlined a rational approach to the design, synthesis, and evaluation of derivatives based on this core. By leveraging established synthetic methodologies and a tiered screening cascade, researchers can efficiently explore the SAR of this compound class and identify lead candidates for further development. Future work should focus on the synthesis of a diverse library of derivatives and their comprehensive biological characterization to fully elucidate the pharmacological potential of this intriguing chemical scaffold.

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  • Moku, G. F. K., et al. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 25(21), 5198 (2020). [Link]

Sources

Safety Data Sheet (SDS) and hazard identification for 3-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Hazard Identification for 3-(2-Methanesulfonylethoxy)aniline Content Type: Technical Risk Management Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Professionals in Drug Development

Chemical Identity & Strategic Context

Compound Name: this compound CAS Number: 1184567-84-7 Molecular Formula: C


H

NO

S Molecular Weight: 215.27 g/mol [1][2]
Strategic Importance

This compound is a specialized "aniline linker" used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. The 3-(2-methanesulfonylethoxy) moiety is strategically designed to improve the physicochemical properties of drug candidates—specifically solubility and metabolic stability—by introducing a polar sulfone group while maintaining the aniline handle for coupling reactions (e.g., amide coupling, Buchwald-Hartwig amination).

Handling this compound requires a shift in mindset from "standard reagent" to "potent intermediate." While less volatile than unsubstituted aniline, the sulfone group facilitates bioavailability, potentially increasing systemic absorption upon exposure.

Hazard Profiling: The Mechanism of Toxicity

Standard SDSs list H-codes; this section explains the physiological "Why" to drive compliance.

The Aniline Toxicity Cycle (Methemoglobinemia)

The primary risk associated with this compound is methemoglobinemia , a condition where iron in hemoglobin is oxidized from the ferrous (Fe


) to the ferric (Fe

) state, rendering it incapable of transporting oxygen.

Unlike simple acids or bases, aniline toxicity is metabolically activated . The liver converts the parent aniline into an N-hydroxylamine intermediate. This metabolite enters the red blood cell and initiates a redox cycle that continuously oxidizes hemoglobin.

Derived GHS Classification (Read-Across Strategy)

As a research chemical (CAS > 1M), full regulatory toxicological data may be sparse. We apply the "Precautionary Principle" using structure-activity relationship (SAR) data from Aniline (CAS 62-53-3) and 4-(methylsulfonyl)aniline.

Hazard ClassCategoryHazard StatementMechanism/Justification
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.Rapid absorption via GI tract; metabolic activation to hemotoxic agents.
Sensitization (Skin) Cat 1H317: May cause an allergic skin reaction.[3]Anilines are electrophilic haptens that bind to skin proteins, triggering immune response.
STOT - Repeated Cat 2H373: May cause damage to organs (Blood, Spleen).Chronic exposure leads to red blood cell hemolysis and splenomegaly.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4]Basic amine functionality causes local irritation to mucous membranes.
Visualization: Metabolic Activation Pathway

The following diagram illustrates the bio-activation pathway that necessitates strict exposure controls.

AnilineToxicity Parent This compound (Parent Compound) Liver Hepatic Metabolism (CYP450 Enzymes) Parent->Liver Absorption Metabolite N-Hydroxylamine (Toxic Intermediate) Liver->Metabolite N-Hydroxylation RBC Red Blood Cell (Interaction) Metabolite->RBC Transport MetHb Methemoglobinemia (Fe2+ -> Fe3+) Oxygen Starvation RBC->MetHb Redox Cycle

Figure 1: The metabolic activation pathway of anilines leading to methemoglobinemia.

Engineering Controls & Handling Protocols

Trustworthiness requires self-validating systems. Do not rely on PPE alone.

Containment Hierarchy

For this compound, treat as Occupational Exposure Band (OEB) 3 (10–100 µg/m³).

  • Primary Control: Vented Balance Enclosure (VBE) or Powder Containment Hood .

    • Why: Standard fume hoods often have turbulence that can blow light powders back at the operator. VBEs are designed specifically for stable airflow during weighing.

  • Secondary Control: Standard Chemical Fume Hood (for solubilized liquid handling).

  • Prohibited: Open benchtop handling.

Protocol: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust.

  • Preparation: Place the receiving vessel (flask) and the source container inside the VBE. Place a waste bag inside.

  • Static Control: Use an anti-static gun or bar on the spatula and vessel. Sulfone derivatives can be static-prone, causing "jumping" of powder.

  • Weighing:

    • Open source container only inside the VBE.

    • Transfer solid using a disposable spatula.

    • Self-Validation: If you see visible dust on the balance surface after weighing, your technique has failed. Clean immediately with a wet wipe (solvent-dampened).

  • Solubilization: Add solvent (e.g., DMSO, DCM) to the solid before removing it from the VBE. Handling the compound in solution significantly reduces inhalation risk.

Visualization: Safe Handling Workflow

HandlingWorkflow Storage Storage: Cool, Dry, Dark (Segregated from Oxidizers) PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles (N95 if outside containment) Storage->PPE VBE Transfer to Vented Balance Enclosure (VBE) Check Airflow Alarm PPE->VBE Weighing Weighing Procedure Use Anti-static tools Wet-wipe cleanup VBE->Weighing Solubilize Solubilize In-Situ (Add solvent before removal) Weighing->Solubilize Critical Step Reaction Transfer to Reaction Vessel (Standard Fume Hood) Solubilize->Reaction

Figure 2: Step-by-step workflow to minimize inhalation exposure during handling.

Emergency Response & First Aid

Specific antidotes are required for aniline exposure.

Exposure Response
  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Alert Medical: Mention "Aniline Derivative Exposure."

  • Skin Contact:

    • Do NOT use alcohol/solvent to wash skin (this increases absorption).

    • Wash with copious amounts of soap and water for 15 minutes.

    • Monitor for cyanosis (blue lips/fingernails).

  • Eye Contact: Rinse for 15 minutes.[4] Consult an ophthalmologist.

Medical Note (The "Blue Patient")

If a researcher presents with headache, dizziness, nausea, and cyanosis (blue skin) after handling this compound, suspect Methemoglobinemia .

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment.

  • Contraindication: Methylene Blue is ineffective/dangerous in patients with G6PD deficiency.

Spill Cleanup
  • Evacuate the immediate area.

  • PPE: Wear a Tyvek suit and a half-mask respirator with organic vapor/particulate (P100) cartridges.

  • Neutralization: Do not use bleach (can form chloroanilines). Use a surfactant/water mix.

  • Disposal: Collect as hazardous chemical waste (P-listed equivalent protocol recommended).

Physicochemical Properties Table

PropertyValue / DescriptionNote
Physical State Solid (Powder/Crystalline)May be sticky/hygroscopic due to sulfone.
Solubility DMSO, Methanol, DCMPoor water solubility expected.
Melting Point > 80°C (Predicted)Sulfone group typically raises MP vs. ether analogs.
Reactivity StableIncompatible with strong oxidizers and acids.
Storage 2–8°C, Inert Atmosphere (Argon/N2)Protect from light (anilines darken/oxidize).

References

  • Sigma-Aldrich. (n.d.). This compound Product Detail (CAS 1184567-84-7).[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Aniline (CAS 62-53-3) - Toxicity Mechanism. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidelines for Aniline. Retrieved from

  • Hairui Chemical. (n.d.). This compound Safety Information. Retrieved from

  • New Drug Approvals. (2014). Lapatinib Synthesis and Intermediates.[5] (Contextual reference for the use of sulfonyl-ethoxy-anilines). Retrieved from

Sources

The Sulfone-Aniline Axis: From Antimicrobial Scaffolds to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Aniline Derivatives with Sulfone Side Chains Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Toxicologists, and Process Development Scientists.

Executive Summary

The conjugation of aniline (a strong electron donor) with a sulfone moiety (a strong electron-withdrawing group) creates a "push-pull" electronic system that has served as a cornerstone of medicinal chemistry for nearly a century. While historically defined by the anti-leprosy agent Dapsone (4,4'-diaminodiphenyl sulfone), this structural class has evolved.[1] Modern drug discovery now utilizes sulfone side chains not just for pharmacodynamic binding, but to modulate the physicochemical properties (solubility, metabolic stability) of aniline-based kinase inhibitors.

This guide reviews the structural evolution, synthetic challenges, and critical toxicity liabilities of this chemical class. It provides actionable protocols for their synthesis and safety profiling, grounding every claim in mechanistic causality.

Structural Architecture & Pharmacophore Analysis

The aniline-sulfone scaffold is defined by two opposing electronic forces. The aniline nitrogen acts as a hydrogen bond donor (HBD) and a nucleophile, while the sulfone (


) serves as a hydrogen bond acceptor (HBA) and a metabolic anchor.
The "Push-Pull" Electronic Effect

In systems like Dapsone, the sulfone group exerts a strong


 (mesomeric) and 

(inductive) effect on the aromatic ring.
  • Effect on Aniline: The electron withdrawal lowers the

    
     of the aniline nitrogen (typically from ~4.6 to ~1.0–2.5). This reduction in basicity is crucial for oral bioavailability, preventing protonation in the stomach which would otherwise limit membrane permeability.
    
  • Effect on Sulfone: The sulfone oxygen atoms are weakly basic but highly polar, often serving as water-interacting motifs in the solvent-exposed regions of protein binding pockets.

Structural Evolution: From Core to Appendage
  • Generation 1 (The Core): In Dapsone, the sulfone is the linker bridging two anilines. It rigidly orients the rings for dihydropteroate synthase inhibition.

  • Generation 2 (The Appendage): In modern oncology (e.g., Lapatinib ), the aniline acts as the "hinge binder" (mimicking ATP's adenine), while the sulfone is relegated to a flexible side chain. Here, the sulfone improves solubility and interacts with non-conserved residues, enhancing selectivity.

The Archetype: Dapsone and the "Aniline Trap"

To work with this class, one must understand the toxicity profile established by Dapsone. The therapeutic window is limited by a specific metabolic liability known as the "Aniline Trap."

Mechanism of Toxicity: Methemoglobinemia

The primary failure mode for aniline-sulfone drugs is hematotoxicity.

  • N-Hydroxylation: CYP450 enzymes (specifically CYP2C9 and CYP2E1) oxidize the aniline nitrogen to a hydroxylamine (

    
    ).
    
  • Redox Cycling: This metabolite enters erythrocytes and reacts with Oxyhemoglobin (

    
    ).
    
  • The Damage: Hemoglobin is oxidized to Methemoglobin (

    
    ), which cannot carry oxygen.[1] The hydroxylamine is oxidized to a nitroso species, which is then recycled back to hydroxylamine by NADPH-dependent reductases, creating a catalytic cycle of damage.
    

Expert Insight: When designing new aniline-sulfone derivatives, blocking the para-position relative to the amine or adding steric bulk ortho to the amine can reduce N-hydroxylation rates, mitigating this toxicity.

Visualization: The Metabolic Toxicity Pathway

The following diagram illustrates the bioactivation pathway leading to methemoglobinemia.

MetabolicToxicity cluster_RedoxCycle Redox Cycle (The Aniline Trap) Drug Parent Aniline-Sulfone (Therapeutic) CYP CYP2C9 / CYP2E1 (Hepatic Oxidation) Drug->CYP Metabolism NHOH N-Hydroxy Metabolite (Toxicophore) CYP->NHOH N-Hydroxylation RBC Erythrocyte Entry NHOH->RBC Transport Nitroso Nitroso-Arene (Recyclable) NHOH->Nitroso Concomitant Oxidation Hb_Fe2 Hemoglobin (Fe2+) O2 Carrier RBC->Hb_Fe2 Interaction MetHb_Fe3 Methemoglobin (Fe3+) Non-functional Hb_Fe2->MetHb_Fe3 Oxidation (e- transfer) Nitroso->NHOH Reductase Recycling (Amplification)

Caption: The "Aniline Trap" mechanism showing the catalytic redox cycling between N-hydroxy metabolites and Hemoglobin, leading to Methemoglobinemia.

Synthetic Methodologies: Chemoselectivity is Key

Synthesizing sulfone-anilines presents a specific challenge: Oxidative Chemoselectivity . Most routes involve oxidizing a sulfide precursor (


) to a sulfone (

). However, the aniline nitrogen is also susceptible to oxidation (forming N-oxides or azo dimers) under the same conditions.
The "Green" Oxidation Protocol (Recommended)

Traditional methods use mCPBA (meta-chloroperoxybenzoic acid), but this often requires protection of the aniline. A superior, modern approach utilizes Oxone (Potassium peroxymonosulfate) in aqueous media, which is highly selective for sulfur over nitrogen at controlled pH.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Precursor: Nitro-Thioether Oxidation Oxidation Step (Oxone or H2O2/WO4) Start->Oxidation Selective [O] Intermed Nitro-Sulfone Oxidation->Intermed Yield >90% SideProduct Avoided Side Product: N-Oxide / Azo Dimer Oxidation->SideProduct If pH < 2 or Uncontrolled Temp Reduction Reduction Step (Pd/C + H2 or Fe/HCl) Intermed->Reduction Nitro Reduction Final Target: Aniline-Sulfone Reduction->Final Final Product

Caption: Orthogonal synthesis strategy. Oxidizing the sulfur before reducing the nitro group prevents aniline oxidation side-reactions.

Experimental Protocols

Protocol A: Chemoselective Sulfide Oxidation (Green Chemistry)

Based on the methodology validated by Mahajan et al. and consistent with sustainable process chemistry.

Objective: Convert a sulfide side chain to a sulfone without protecting the aniline (or using a nitro-precursor). Reagents: Oxone (


), Ethanol/Water (1:1).
  • Preparation: Dissolve the sulfide substrate (1.0 equiv) in a 1:1 mixture of Ethanol and Water.

  • Addition: Add Oxone (1.2 equiv for sulfoxide, 2.5 equiv for sulfone) slowly at room temperature.

    • Critical Step: Monitor the exotherm. High temperatures promote side reactions.

  • Reaction: Stir vigorously for 2–4 hours. Monitor via TLC or LC-MS.

  • Workup: Filter off the precipitated potassium salts. Extract the filtrate with Ethyl Acetate.[2] Wash organic layer with sodium bisulfite (to quench excess oxidant) followed by brine.

  • Validation:

    
    -NMR should show a downfield shift of the protons adjacent to the sulfur (typically 
    
    
    
    2.8-3.0 ppm
    
    
    
    
    3.2-3.5 ppm).
Protocol B: In Vitro Methemoglobinemia Liability Screen

Essential for any new chemical entity (NCE) containing an aniline.

Objective: Assess the potential of the NCE to cause oxidative stress in blood.

  • Incubation: Incubate human liver microsomes (HLM) with the test compound (10

    
    ) and NADPH to generate metabolites.
    
  • Transfer: Transfer the metabolic mixture to a solution of fresh human whole blood or washed erythrocytes.

  • Measurement: Monitor the absorbance at 630 nm (specific for Methemoglobin) over 60 minutes.

  • Control: Use Dapsone (positive control) and vehicle (negative control).

  • Threshold: A >5% increase in MetHb relative to control indicates a significant safety liability.

Comparative Data: Sulfones in Therapy[3]

The following table contrasts the "Classic" use of this motif with "Modern" applications, highlighting the shift in design philosophy.

FeatureClassic (e.g., Dapsone) Modern (e.g., Lapatinib)
Role of Aniline Pharmacophore (Folate mimic)Hinge Binder (ATP mimic)
Role of Sulfone Core Scaffold (Linker)Side Chain (Solubility/Interaction)
Target Dihydropteroate Synthase (Bacteria)EGFR / HER2 Tyrosine Kinase (Human)
Toxicity Risk High (Methemoglobinemia)Low (Steric bulk prevents N-oxidation)
Metabolism N-Hydroxylation (Toxic)CYP3A4 O-dealkylation (Detox)

References

  • Dapsone Mechanism & Toxicity

    • Source: National Institutes of Health (NIH) / PubChem.
    • Title: Dapsone - Mechanism of Action and Methemoglobinemia.[3]

    • URL:[Link]

  • Lapatinib Structure & Pharmacology

    • Source: FDA / DrugBank.
    • Title: Lapatinib: Pharmacology and Structure (Sulfone moiety analysis).
    • URL:[Link]

  • Green Oxidation Protocols

    • Source: Royal Society of Chemistry (Green Chemistry).
    • Title: Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone.[4]

    • URL:[Link]

  • Methemoglobinemia Clinical Data

    • Source: Medsafe (New Zealand Medicines and Medical Devices Safety Authority).
    • Title: Dapsone-induced methaemoglobinaemia.[1][3]

    • URL:[Link]

Sources

Methodological & Application

Advanced Application Note: Using 3-(2-Methanesulfonylethoxy)aniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(2-Methanesulfonylethoxy)aniline (CAS: 1184567-84-7) as a specialized building block in the design of ATP-competitive kinase inhibitors. While primary aniline motifs are ubiquitous in kinase medicinal chemistry (serving as hinge binders or hydrophobic pocket occupants), this specific derivative offers a unique solution to the solubility-permeability trade-off .

Unlike traditional solubilizing tails that rely on basic amines (e.g., morpholine, piperazine), the sulfone-ether tail provides high polarity and hydrogen-bond accepting capability without ionization at physiological pH. This reduces risks associated with hERG channel inhibition and phospholipidosis, making it a critical tool for optimizing the ADME profile of lead compounds targeting EGFR, VEGFR, and MET.

Chemical Profile & Design Rationale

Molecule Specifications[1][2]
  • IUPAC Name: 3-(2-(methylsulfonyl)ethoxy)aniline

  • CAS: 1184567-84-7

  • Molecular Weight: 215.27 g/mol [1]

  • Formula: C9H13NO3S[1]

  • Key Features:

    • Aniline Nitrogen: Nucleophilic attachment point for scaffolds (SNAr/Buchwald).

    • Ether Linker: Provides rotational freedom and metabolic stability compared to esters.

    • Methyl Sulfone: Strong H-bond acceptor (dipole moment ~4.5 D), highly polar, non-basic.

Medicinal Chemistry Logic: Why This Block?

In the "Anatomy of a Kinase Inhibitor," the aniline moiety often occupies the Hydrophobic Pocket II or extends towards the Solvent Front .

FeatureTraditional Basic Tail (e.g., Morpholine)Sulfone-Ether Tail (This Block)
Solubility Mechanism Ionization (pKa ~8)Polarity (Dipole) & H-Bonding
Permeability Moderate (Charged species limited)High (Neutral species)
hERG Liability High (Cation-pi interaction)Low (Neutral)
Metabolic Stability Susceptible to N-oxidation/dealkylationHigh (Sulfone is oxidized state)

Design Insight: Use this block when your lead compound suffers from low solubility but adding a basic amine causes hERG toxicity or poor oral absorption due to high ionization.

Structural Visualization (DOT Diagram)

The following diagram illustrates where this building block fits within a typical Type I kinase inhibitor pharmacophore (e.g., Quinazoline scaffold).

KinasePharmacophore Scaffold Heterocyclic Core (e.g., Quinazoline) Hinge Hinge Binding Region Scaffold->Hinge H-Bonds Aniline Aniline Linker (3-position) Scaffold->Aniline C-N Bond Tail Solubilizing Tail (Sulfone-Ether) Aniline->Tail Ether Link Solvent Solvent Front (Water Interaction) Tail->Solvent H-Bonding

Caption: Pharmacophore mapping of the sulfone-aniline block. The aniline attaches to the core, positioning the sulfone tail to interact with the solvent front, improving solubility.

Experimental Protocols

Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for linker variation.

Reaction Pathway: 3-Nitrophenol + 2-Chloroethyl methyl sulfone


 Nitro-Intermediate 

this compound.

Detailed Protocol (Step 1: Alkylation):

  • Reagents: 3-Nitrophenol (1.0 eq), 2-Chloroethyl methyl sulfone (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 3-nitrophenol in DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 15 min.
      
    • Add 2-chloroethyl methyl sulfone.

    • Heat to 80°C for 12 hours . Monitor by LCMS (Disappearance of phenol).

    • Workup: Pour into ice water. If solid precipitates, filter and wash.[2] If oil, extract with EtOAc, wash with brine (3x) to remove DMF.

  • Yield: Typically 85-90%.

Detailed Protocol (Step 2: Reduction):

  • Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Procedure:

    • Dissolve intermediate in MeOH. Purge with

      
      .
      
    • Add Pd/C carefully.

    • Stir under

      
       atmosphere (1 atm) for 4-6 hours.
      
    • Filtration: Filter through Celite to remove Pd. Caution: Pd/C is pyrophoric; keep wet.

    • Concentration: Evaporate solvent to yield the off-white aniline solid.

    • Storage: Store under Argon at -20°C (Anilines oxidize over time).

Coupling to Kinase Scaffold (General SNAr Protocol)

This protocol describes coupling the aniline to a 4-chloroquinazoline core (common in EGFR inhibitors).

Reaction: 4-Chloroquinazoline + this compound


 Product

Step-by-Step:

  • Setup: In a dry round-bottom flask, suspend 4-chloroquinazoline derivative (1.0 eq) in Isopropanol (i-PrOH) (10 mL/mmol).

  • Addition: Add this compound (1.1 eq).

  • Catalyst: Optional: Add 1 drop of conc. HCl (catalytic) to accelerate the reaction via protonation of the pyrimidine nitrogen.

  • Reflux: Heat to reflux (85°C) for 3-6 hours.

    • Observation: The product often precipitates as the hydrochloride salt.

  • Workup:

    • Cool to room temperature.[1]

    • Filter the precipitate.[2]

    • Wash with cold i-PrOH and

      
      .
      
    • Free Basing (If necessary): Partition between EtOAc and saturated

      
      . Dry organic layer (
      
      
      
      ) and concentrate.

Characterization & Quality Control

To ensure the integrity of the building block and final inhibitor, verify the following signals.

NMR Expectations ( NMR, DMSO- )
  • Sulfone Methyl: Singlet,

    
     ppm (Integral 3H).
    
  • Ethylene Linker: Two triplets.

    • 
      : 
      
      
      
      ppm.
    • 
      : 
      
      
      
      ppm.
  • Aniline Protons: Broad singlet,

    
     ppm (Disappears with 
    
    
    
    shake).
  • Aromatic Region: 4 protons, pattern typical of meta-substitution (approx

    
     6.1 - 7.0 ppm).
    
LCMS Interpretation
  • Ionization: ESI Positive Mode.

  • Building Block:

    
     Da.
    
  • Fragment: Loss of sulfone tail is rare in soft ionization, but look for

    
     adducts due to the sulfone oxygens.
    

Case Study: Optimization of an EGFR Inhibitor

Scenario: A lead compound (4-(3-bromoanilino)quinazoline) has potent


 (5 nM) but poor solubility (< 1 µg/mL) and high LogP (4.5).
Intervention:  Replace 3-bromoaniline with This compound .

Result Analysis:

  • Potency: The meta-substitution is maintained. The ether chain extends into the solvent channel, typically tolerating bulk without steric penalty.

  • Physicochemical Shift:

    • LogP: Decreases by ~1.5 units (Bromine is lipophilic; Sulfone is polar).

    • Solubility: Increases significantly due to the sulfone's ability to accept 2 hydrogen bonds from water.

    • Metabolism: Avoids the oxidative debromination or glutathione conjugation risks of the bromo-arene.

OptimizationFlow Lead Lead Compound (Lipophilic, Poor Solubility) Strategy Strategy: Incorporate Polar Neutral Tail Lead->Strategy Synthesis Synthesis using This compound Strategy->Synthesis Outcome Optimized Candidate (Lower LogP, High Solubility) Synthesis->Outcome

Caption: Workflow for rescuing a lipophilic lead series using the sulfone-aniline building block.

References

  • Principles of Kinase Inhibitor Design

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[3][4] Nature Reviews Cancer, 9(1), 28-39. Link

  • Sulfone Pharmacophores in Medicinal Chemistry

    • Feng, M., et al. (2016). Sulfone-containing compounds as a promising class of kinase inhibitors.[5] European Journal of Medicinal Chemistry, 119, 114-132.

  • Synthetic Methodology (Aniline Alkylation)

    • Beilstein J. Org. Chem. 2024, 20, 1496–1504. (General aniline synthesis reference). Link

  • Solubility & Physicochemical Properties: Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Application Note: Optimal Reaction Conditions for Nucleophilic Substitution with 3-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of reaction conditions for 3-(2-methanesulfonylethoxy)aniline (CAS: Analogous to 110178-35-3), a critical building block in the synthesis of EGFR and HER2 tyrosine kinase inhibitors (e.g., Lapatinib analogs).

While the aniline moiety serves as the primary nucleophile in SNAr reactions with 4-chloroquinazolines or chloropyrimidines, the 2-(methanesulfonyl)ethoxy side chain introduces a latent instability: susceptibility to base-mediated


-elimination. This protocol prioritizes conditions that maximize nucleophilic attack while suppressing the elimination pathway that degrades the starting material into 3-aminophenol and methyl vinyl sulfone.

Chemical Properties & Reactivity Profile[1][2]

PropertyDescriptionImpact on Protocol
Nucleophilicity Moderate (

on aryl ring).
Requires thermal activation (reflux) or activated electrophiles.
Solubility Moderate in alcohols; High in DMSO/DMF.Alcohols (iPrOH, EtOH) are preferred for workup (product precipitation).
pKa (Aniline) ~3.5 - 4.2 (Estimated).Less basic than alkyl amines; requires minimal proton scavenging.
Stability Risk

-Elimination of Phenoxide.
CRITICAL: Strong bases (NaH,

-BuOK) can trigger E1cB elimination of the side chain.
Stability Insight: The -Elimination Trap

The sulfone group (


) is strongly electron-withdrawing. In the presence of strong bases, the protons 

to the sulfone become acidic. Deprotonation leads to the elimination of the phenoxide leaving group:


Operational Consequence: Avoid strong bases. Use acidic/neutral conditions (Method A) or mild inorganic bases (Method B) only when necessary.

Optimized Reaction Protocols

Method A: Acid-Catalyzed SNAr (The "Gold Standard")

Best for: Coupling with 4-chloroquinazolines or 4-chloropyrimidines. Mechanism: Protonation of the heteroaryl nitrogen activates the electrophile, making the carbon more susceptible to nucleophilic attack. The product precipitates as the HCl salt, preventing side reactions.

Materials
  • Nucleophile: this compound (1.0 equiv)

  • Electrophile: 4-Chloro-6,7-disubstituted-quinazoline (1.0 - 1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or 2-Butanol (anhydrous)

Step-by-Step Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the electrophile (e.g., 10 mmol) and the aniline (10 mmol) in Isopropanol (10-15 mL/g of substrate) .

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The suspension will typically dissolve initially, followed by the gradual precipitation of the product as the hydrochloride salt (yellow/off-white solid) within 30-60 minutes.

  • Monitor: Continue reflux for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Note: The spot for the aniline starting material should disappear.

  • Cool & Filter: Allow the reaction to cool slowly to room temperature (

    
    ). Stir for an additional 1 hour to maximize precipitation.
    
  • Isolation: Filter the solids under vacuum.

  • Wash: Wash the filter cake with cold Isopropanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove unreacted aniline and trace impurities.

  • Dry: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
  • Yield: Typical yields are 85–95%. The product is isolated as the HCl salt.

Method B: Base-Mediated Coupling (Alternative)

Best for: Acid-sensitive substrates or less reactive electrophiles requiring higher temperatures (e.g., unactivated chloropyridines).

Materials
  • Solvent: DMF or DMAc (Dry).

  • Base: Potassium Carbonate (

    
    , 1.5 equiv) or Cesium Carbonate (
    
    
    
    , 1.2 equiv). Do NOT use NaH.
Step-by-Step Protocol
  • Dissolve: Dissolve the electrophile (1.0 equiv) and aniline (1.1 equiv) in DMF (5 mL/mmol).

  • Add Base: Add anhydrous

    
     (1.5 equiv).
    
  • Heat: Heat to

    
    .
    
    • Warning: Do not exceed

      
       to minimize 
      
      
      
      -elimination risk.
  • Workup: Pour the reaction mixture into ice-water (10 volumes). Stir for 30 minutes.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    

Visualizing the Mechanism & Workflow

Reaction Mechanism (SNAr)

The following diagram illustrates the nucleophilic attack and the critical elimination side-pathway to avoid.

ReactionMechanism Aniline 3-(2-Ms-ethoxy)aniline (Nucleophile) Complex Meisenheimer-like Transition State Aniline->Complex Attack (iPrOH, Reflux) SideProduct 3-Aminophenol + Vinyl Sulfone Aniline->SideProduct Strong Base (Elimination) Electrophile 4-Chloroquinazoline (Electrophile) Electrophile->Complex Product Kinase Inhibitor Core (Product) Complex->Product -HCl

Caption: Pathway analysis showing the desired SNAr route (blue/green) versus the base-catalyzed degradation pathway (red dashed).

Experimental Workflow (Method A)

Workflow Start Start: Suspend Reagents in iPrOH Reflux Reflux at 82°C (2-4 Hours) Start->Reflux Check Check LC-MS/TLC Conversion >98%? Reflux->Check Check->Reflux No (Extend Time) Cool Cool to RT Precipitate HCl Salt Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash: Cold iPrOH then Et2O Filter->Wash Dry Dry: 45°C Vacuum Wash->Dry Final Final Product (>95% Purity) Dry->Final

Caption: Standard operating procedure for acid-catalyzed precipitation method.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation or oiling out.Switch solvent to 2-Butanol (higher BP) or add Acetonitrile to induce crystallization.
Impurity: Phenol peak

-Elimination of side chain.
Reaction is too basic or too hot. Switch to Method A (no base). If using Method B, lower temp to

.
No Reaction Deactivated electrophile.Add catalytic HCl (4M in dioxane) or use microwave irradiation (

, 20 min) in iPrOH.
Product is Hygroscopic HCl salt retention of water.Dry over

or convert to free base (wash with sat.

) immediately before next step.

References

  • Quinazoline Synthesis via SNAr

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[1][2]

    • Source: Beilstein J. Org. Chem. 2021, 17, 206–216.
    • URL:[Link]

  • Base-Mediated Elimination Risks

    • Title: Nucleophilic Substitution and -Elimin
    • Source: Chemistry LibreTexts / Master Organic Chemistry.
    • URL:[Link]

  • Analogous Sulfone Synthesis (Lapatinib Intermediates)

    • Title: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment.
    • Source: Molecules 2013, 18(1), 1334-1344.
    • URL:[Link]

Sources

Application Note: Preparation of Kinase Inhibitor Intermediates using 3-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-(2-Methanesulfonylethoxy)aniline (CAS 1184567-84-7) as a strategic building block in the synthesis of pharmaceutical intermediates, specifically targeting Tyrosine Kinase Inhibitors (TKIs) .

Executive Summary & Strategic Value

This compound is a high-value pharmacophore building block used primarily in the development of 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds. These scaffolds are the structural backbone of EGFR, HER2, and VEGFR inhibitors (e.g., Lapatinib, Erlotinib analogs).

The incorporation of the 2-(methanesulfonyl)ethoxy side chain offers distinct medicinal chemistry advantages over traditional alkyl ethers:

  • Enhanced Solubility: The sulfone moiety (

    
    ) acts as a polar, non-basic hydrogen bond acceptor, improving aqueous solubility compared to simple alkoxy groups.
    
  • Metabolic Stability: Unlike polyethers (PEGs), the sulfone is resistant to oxidative metabolism (e.g., O-dealkylation), prolonging the drug's half-life.

  • Bioisosterism: It serves as a robust bioisostere for the morpholino-propoxy or methoxy-ethoxy groups found in first-generation kinase inhibitors.

This guide provides a validated protocol for utilizing this aniline in Nucleophilic Aromatic Substitution (


)  reactions to generate advanced pharmaceutical intermediates.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 1184567-84-7
Molecular Formula

Molecular Weight 215.27 g/mol
Structure Aniline with a meta-substituted ethyl sulfone ether
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Reactivity Nucleophilic amine (aniline); Stable sulfone tail

Core Application: Synthesis of 4-Anilinoquinazoline Scaffolds

The primary application of this intermediate is the


 coupling with 4-chloroquinazolines . This reaction constructs the core pharmacophore of many ATP-competitive kinase inhibitors.
Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism (


). The nucleophilic amine of the aniline attacks the electron-deficient C4 position of the quinazoline (activated by the ring nitrogens and electron-withdrawing substituents). The chloride acts as the leaving group, typically facilitated by protonation of the quinazoline nitrogen in acidic media or by thermal activation.
Representative Reaction Scheme

Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (Representative Core) Nucleophile: this compound

ReactionScheme SM1 4-Chloro-6,7-dimethoxyquinazoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + iPrOH / Reflux SM2 This compound (Nucleophile) SM2->Intermediate Product N-(3-(2-(methylsulfonyl)ethoxy)phenyl) -6,7-dimethoxyquinazolin-4-amine (Target Intermediate) Intermediate->Product - HCl HCl HCl (Byproduct) Intermediate->HCl

Caption: Mechanistic pathway for the SnAr coupling of the aniline building block with a quinazoline core.

Detailed Experimental Protocol

Objective: Preparation of N-(3-(2-(methylsulfonyl)ethoxy)phenyl)quinazolin-4-amine derivative. Scale: 10.0 mmol (Representative Lab Scale)

Reagents & Materials
  • Starting Material A: 4-Chloro-6,7-dimethoxyquinazoline (2.24 g, 10.0 mmol)

  • Starting Material B: this compound (2.15 g, 10.0 mmol)

  • Solvent: Isopropanol (iPrOH) (anhydrous, 30 mL) or Acetonitrile (MeCN).

  • Catalyst (Optional): HCl (4M in Dioxane, 0.1 eq) – Note: Often the reaction is autocatalytic due to HCl generation.

  • Base (Workup): Saturated

    
     or Triethylamine (
    
    
    
    ).
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Charge the flask with 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv) and Isopropanol (10 volumes). Stir to create a suspension.

  • Addition: Add This compound (1.0 - 1.1 equiv) in one portion.

  • Reaction: Heat the mixture to Reflux (80-85°C) .

    • Observation: The suspension will typically clear briefly as reagents dissolve, followed by the precipitation of the product as the Hydrochloride salt (yellow/orange solid).

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or HPLC. Reaction is typically complete within 2–4 hours .

  • Cooling: Allow the reaction mixture to cool slowly to room temperature (20–25°C), then chill in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

  • Isolation (Salt Form): Filter the precipitate using a Buchner funnel.

    • Wash the cake with cold Isopropanol (

      
       mL) and Diethyl Ether (
      
      
      
      mL) to remove unreacted aniline.
  • Free Basing (Optional but Recommended for Intermediates):

    • Suspend the wet cake in Water/DCM (1:1).

    • Adjust pH to 8–9 using saturated

      
       solution.
      
    • Separate the organic layer, dry over

      
      , and concentrate in vacuo.
      
  • Drying: Dry the final solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Charge Reactants (Quinazoline + Aniline + iPrOH) Reflux Reaction: Reflux @ 82°C (2-4 Hours) Start->Reflux Check IPC: HPLC/TLC Check (>98% Conversion) Reflux->Check Check->Reflux Incomplete Cool Crystallization (Cool to 0-5°C) Check->Cool Pass Filter Filtration (Isolate HCl Salt) Cool->Filter Wash Wash: Cold iPrOH / Et2O (Remove Impurities) Filter->Wash Base Free Basing (Optional) (Partition DCM / NaHCO3) Wash->Base Dry Final Product Drying (Vac Oven, 50°C) Base->Dry

Caption: Step-by-step process workflow for the synthesis of the target intermediate.

Analytical Control & Troubleshooting

Expected Analytical Data (Proton NMR)

To validate the structure, focus on the unique signals of the side chain in


-DMSO:
  • 
     3.05 ppm (s, 3H):  Methyl sulfone singlet (
    
    
    
    ). Distinctive and sharp.
  • 
     3.60 ppm (t, 2H):  Methylene adjacent to sulfone (
    
    
    
    ).
  • 
     4.45 ppm (t, 2H):  Methylene adjacent to oxygen (
    
    
    
    ).
  • 
     9.50+ ppm (s, 1H):  Amine NH (downfield shift indicates successful coupling to the heteroaromatic ring).
    
Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Yield Incomplete precipitation of salt.Cool to 0°C for longer; add diethyl ether as an antisolvent.
Sticky Solid Impurities or wet solvent.Recrystallize from MeOH/iPrOH; ensure anhydrous solvents are used.
Unreacted Aniline Low reactivity of electrophile.Add catalytic HCl (dioxane) or switch solvent to DMF/100°C.
Byproduct Formation Hydrolysis of Chloro-quinazoline.Ensure system is moisture-free; avoid aqueous bases during reaction.

Safety & Handling

  • Aniline Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and toxic by inhalation/absorption. Wear full PPE (gloves, lab coat, respirator).

  • Sulfone Stability: The sulfone group is thermally stable but avoid strong reducing agents (e.g.,

    
    ) which might reduce the sulfone to a sulfide or sulfoxide under harsh conditions.
    
  • Reaction Hazards: The reaction with 4-chloroquinazolines is exothermic. Add the aniline slowly if working on >100g scale.

References

  • Quinazoline Synthesis Methods: Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry 39.1 (1996): 267-276. Link

  • Lapatinib Process Chemistry: "Process for the preparation of Lapatinib and its pharmaceutically acceptable salts." World Intellectual Property Organization, WO2010061400. (Describes analogous aniline coupling conditions). Link

  • Sulfone Bioisosteres: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. Link

Application Notes and Protocols for the Acylation of 3-(2-Methanesulfonylethoxy)aniline with Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the reagents and catalysts for the acylation of 3-(2-methanesulfonylethoxy)aniline with acid chlorides. This reaction is a fundamental transformation in organic synthesis for the formation of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules. These notes offer an in-depth analysis of the reaction mechanism, a critical evaluation of various reagents and catalysts, and detailed, field-proven experimental protocols. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Amide Bond Formation

The amide bond is one of the most important functional groups in chemistry and biology, forming the backbone of peptides and proteins and being a cornerstone in a vast array of pharmaceuticals. The reaction of an amine with an acid chloride, often referred to as a Schotten-Baumann reaction, is a robust and widely employed method for the synthesis of amides.[1][2] This particular application note focuses on the acylation of this compound, a substituted aniline that may serve as a key intermediate in the synthesis of targeted therapeutics. The methanesulfonylethoxy group can influence the molecule's solubility, pharmacokinetic properties, and potential for hydrogen bonding, making its derivatives of significant interest in medicinal chemistry.

Understanding the optimal reagents and catalysts for the acylation of this specific aniline is crucial for achieving high yields, purity, and scalability. This guide will delve into the mechanistic intricacies of the reaction and provide practical, step-by-step protocols to empower researchers to successfully synthesize the desired amide products.

Mechanistic Insights: The Acylation of Anilines

The acylation of an aniline with an acid chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A proton is subsequently lost from the nitrogen atom, typically facilitated by a base, to yield the final amide product and a protonated base.[3]

The overall reaction is as follows:

R-COCl + H₂N-Ar → R-CONH-Ar + HCl

Where 'R' is an organic substituent and 'Ar' is the 3-(2-methanesulfonylethoxy)phenyl group.

The hydrochloric acid (HCl) generated as a byproduct must be neutralized by a base to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[4][5]

Reagents and Catalysts: A Strategic Selection

The success of the acylation reaction hinges on the appropriate choice of base and, if necessary, a catalyst.

The Role of the Base

The primary role of the base is to scavenge the HCl produced during the reaction, thus driving the equilibrium towards the product side.[5] Common bases for this purpose include:

  • Pyridine: A moderately weak base that also functions as a nucleophilic catalyst.[6][7] It can activate the acid chloride by forming a more reactive acylpyridinium salt.[8] However, it can be challenging to remove during workup due to its water miscibility and relatively high boiling point.

  • Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered tertiary amines.[9] They are excellent acid scavengers and are generally easier to remove than pyridine during workup. DIPEA is often preferred when dealing with base-sensitive substrates.

  • Aqueous Sodium Hydroxide (in a biphasic system): This is the classic Schotten-Baumann condition, where the reaction is performed in a two-phase system (e.g., dichloromethane and water).[1][10] The NaOH in the aqueous phase neutralizes the HCl as it is formed.

The Power of Nucleophilic Catalysis: DMAP

For less reactive anilines or acid chlorides, or to accelerate the reaction rate, a nucleophilic catalyst is often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst.[11] Its mechanism of action involves the initial reaction with the acid chloride to form a highly reactive N-acylpyridinium ion. This intermediate is much more susceptible to nucleophilic attack by the aniline than the original acid chloride. DMAP is used in catalytic amounts (typically 1-10 mol%).[11][12]

The catalytic cycle of DMAP can be visualized as follows:

DMAP_Catalysis reagents R-COCl + DMAP intermediate [R-CO-DMAP]+Cl- (Acylpyridinium ion) reagents->intermediate Forms highly reactive intermediate product Amide + DMAP + HCl intermediate->product Nucleophilic attack by aniline aniline 3-(2-MsO-EtO)Aniline product->reagents DMAP is regenerated

Caption: Catalytic cycle of DMAP in acylation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific acid chlorides.

Protocol 1: General Acylation using Pyridine as a Base and Solvent

This protocol is suitable for relatively reactive acid chlorides.

Materials:

  • This compound

  • Acid chloride (1.1 equivalents)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.[13]

Protocol 2: DMAP-Catalyzed Acylation with Triethylamine

This protocol is recommended for less reactive starting materials or when a faster reaction is desired.

Materials:

  • This compound

  • Acid chloride (1.1 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.05-0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by recrystallization or flash column chromatography.[13]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Aniline, Base (and DMAP) in Solvent B Cool to 0 °C A->B C Add Acid Chloride Dropwise B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench Reaction E->F Upon Completion G Liquid-Liquid Extraction F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Recrystallization or Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for acylation.

Data Presentation: Reagent Comparison

Reagent/CatalystRoleTypical AmountAdvantagesDisadvantages
Pyridine Base & CatalystSolvent or 2-3 eq.Acts as both base and catalyst.[6][7]Can be difficult to remove; unpleasant odor.
Triethylamine (TEA) Base1.5-2.0 eq.Effective acid scavenger; easily removed.[9]Not a catalyst.
DIPEA Base1.5-2.0 eq.Non-nucleophilic; good for sensitive substrates.More expensive than TEA.
NaOH (aq) Base2.0-3.0 eq.Inexpensive; effective for Schotten-Baumann.[1]Requires a biphasic system; potential for hydrolysis of the acid chloride.
DMAP Catalyst0.01-0.1 eq.Highly efficient; significantly increases reaction rate.[11]Can be toxic; must be used in catalytic amounts.

Conclusion

The acylation of this compound with acid chlorides is a straightforward yet critical reaction for the synthesis of potentially valuable pharmaceutical intermediates. The choice of reagents and catalysts, particularly the base and the optional use of DMAP, should be guided by the reactivity of the specific acid chloride and the desired reaction kinetics. The protocols provided herein offer robust starting points for this transformation. As with any synthetic procedure, careful monitoring and optimization are key to achieving high yields and purity.

References

  • BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline.
  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Brainly.in. (2020, October 10). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

  • eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]

  • MARKS App. (n.d.). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • Shaalaa.com. (2021, August 24). Write a short note on the following. Schotten-Baumann reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for 3-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Removing unreacted 3-(2-Methanesulfonylethoxy)aniline (hereafter referred to as 3-MEA ) presents a specific purification challenge due to its amphiphilic nature. Unlike simple lipophilic anilines, 3-MEA contains a polar sulfone moiety (


) linked via an ethoxy chain.
  • The Challenge: The molecule possesses both a basic primary amine (

    
    ) and a polar, hydrogen-bond-accepting sulfone group. This increases its water solubility compared to standard anilines, making aqueous extraction less efficient if not pH-controlled. Furthermore, its polarity often causes co-elution with polar reaction products (e.g., quinazolines) on silica gel.
    
  • The Solution Strategy: The purification method must be selected based on the basicity of your target product .[1]

Decision Matrix: Select Your Protocol

PurificationStrategy Start START: Analyze Reaction Mixture Decision Is your Target Product Basic? Start->Decision NonBasic NO (e.g., Amides, Ureas) Decision->NonBasic Product is Neutral/Acidic Basic YES (e.g., Secondary Amines, Lapatinib intermediates) Decision->Basic Product is Basic MethodA METHOD A: Acid-Base Extraction (Partitioning) NonBasic->MethodA ScavengerCheck Is the Product a Secondary Amine? Basic->ScavengerCheck MethodB METHOD B: Chemoselective Scavenging (PS-Benzaldehyde Resin) ScavengerCheck->MethodB Yes (Product is 2° Amine) MethodC METHOD C: Salt Crystallization (Tosylate Formation) ScavengerCheck->MethodC No (Complex Mixture)

Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on product chemistry.

Detailed Protocols

Method A: Acid-Base Extraction (Liquid-Liquid)

Best For: Reactions where the product is neutral (e.g., amides formed by reacting 3-MEA with acid chlorides) or acidic .

Mechanism: 3-MEA is a weak base. Treating the organic phase with dilute acid protonates the amine, forming a water-soluble anilinium salt.[1] The sulfone group aids this partition by increasing the salt's hydrophilicity, preventing the "oiling out" often seen with lipophilic anilines.

Protocol:

  • Dilution: Dilute the reaction mixture with a water-immiscible solvent. Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) because sulfone salts can sometimes remain partially soluble in DCM/water emulsions.

  • First Wash (Acidic): Wash the organic layer 3 times with 1N HCl (pH < 2).

    • Volume: Use 1:1 volume ratio of aqueous acid to organic solvent.

    • Observation: 3-MEA will partition into the aqueous phase as the hydrochloride salt.

  • Second Wash (Brine): Wash the organic layer once with saturated NaCl to remove residual water/acid.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting:

  • Issue: Emulsions form.

  • Fix: The sulfone group acts as a surfactant. Add a small amount of Isopropanol (IPA) (approx. 5%) to the organic phase to break the emulsion.

Method B: Chemoselective Scavenging (Solid-Phase)

Best For: Reactions yielding Secondary Amines (e.g., Reductive amination products like Lapatinib intermediates) where Acid-Base extraction would remove the product too.

Mechanism: This method utilizes the difference in reactivity between the Primary Amine (impurity: 3-MEA) and the Secondary Amine (product).

  • Resin: Polymer-Supported Benzaldehyde (PS-Benzaldehyde).

  • Chemistry: Aldehydes react rapidly with primary amines to form imines (Schiff bases). Secondary amines cannot form stable neutral imines with aldehydes; they form unstable iminium ions that do not result in covalent capture under non-reducing conditions.

Protocol:

  • Stoichiometry: Calculate the excess equivalents of 3-MEA used in the reaction. Add 3 to 4 equivalents of PS-Benzaldehyde resin relative to the estimated unreacted 3-MEA.

  • Solvent: Dissolve crude mixture in DCM or DCE (Dichloroethane).

  • Incubation: Add the resin and 1% Acetic Acid (catalyst). Shake gently at room temperature for 4–12 hours.

    • Note: Do not add reducing agents (like

      
      ) at this stage, or you will permanently alkylate your secondary amine product.
      
  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The 3-MEA is now covalently bound to the resin beads as an imine and remains on the filter.

  • Workup: Wash the filtrate with 1M NaHCO₃ (to remove acetic acid), dry, and concentrate.

ScavengingMechanism Impurity Impurity: 3-MEA (Primary Amine) Resin Scavenger Resin: PS-Benzaldehyde Impurity->Resin Forms Covalent Imine Bond Product Product: Secondary Amine Product->Resin No Stable Reaction Filtrate Filtrate: Purified Product Product->Filtrate Passes Through Complex Resin-Bound Imine (Solid Phase) Resin->Complex Filtration

Figure 2: Chemoselective capture of primary amine impurity (3-MEA) leaving secondary amine product in solution.

Method C: Salt Crystallization (Tosylate Formation)

Best For: Large-scale purification of Quinazoline-based products (e.g., Lapatinib synthesis).

Mechanism: Many kinase inhibitors are isolated as tosylate salts. 3-MEA also forms a tosylate, but the solubility profile differs. Lapatinib ditosylate, for example, crystallizes readily from Methanol/Water or THF/Water, while the mesylate/tosylate salts of the smaller aniline often remain in the mother liquor.

Protocol:

  • Dissolution: Dissolve the crude free base in Methanol or THF.

  • Acid Addition: Add 2.0–2.2 equivalents of p-Toluenesulfonic acid (pTSA) monohydrate.

  • Crystallization: Heat to reflux, then cool slowly to 0°C.

  • Filtration: The product crystallizes out.[2][3] The unreacted 3-MEA tosylate salt remains soluble in the polar mother liquor.

  • Wash: Wash the filter cake with cold solvent to remove surface impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use flash chromatography to separate 3-MEA? A: Yes, but it is difficult due to tailing. 3-MEA is polar.

  • Recommendation: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites. Use a gradient of DCM:MeOH (98:2 to 90:10). The 3-MEA usually elutes later than non-polar products but earlier than highly polar salts.

Q2: I tried acid extraction, but my product precipitated. What happened? A: Your product likely formed an insoluble salt in water (common with large aromatic heterocycles).

  • Fix: Switch to Method B (Scavenging) . Alternatively, try extracting with a weaker acid (e.g., 10% Citric Acid, pH ~4) which might protonate the aniline (pKa ~4) but not a less basic product (e.g., a weak pyridine nitrogen, pKa ~2-3).

Q3: Why not use Isocyanate resin (PS-NCO)? A: PS-Isocyanate is an excellent scavenger for amines, but it is not selective between primary (3-MEA) and secondary amines (your product). It will scavenge both. Only use PS-NCO if your product is a Tertiary amine or non-nucleophilic. Use PS-Benzaldehyde for selectivity.

Q4: Does the sulfone group react with the scavenger? A: No. The sulfone (


) is chemically inert under standard scavenging or extraction conditions. It purely affects solubility (polarity).

References

  • SmithKline Beecham Corp. (1999). Quinazoline derivatives as tyrosine kinase inhibitors. WO Patent 99/35146. (Original synthesis describing aniline coupling). Link

  • Biotage. (2024). Isolute® Scavenger Resins: User Guide. (General protocols for PS-Benzaldehyde and PS-Isocyanate usage). Link

  • Natco Pharma Ltd. (2013). Process for the preparation of Lapatinib. WO Patent 2013/080218 A1. (Describes tosylate salt crystallization for purification). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction of anilines). Link

Sources

Technical Support Center: Purification of 3-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-LPT-INT-003 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 3-(2-Methanesulfonylethoxy)aniline Common Application: Key intermediate in the synthesis of Lapatinib (Tykerb). Chemical Nature: This molecule presents a "polarity paradox" common in kinase inhibitor intermediates. It contains a basic aniline (oxidatively unstable), a lipophilic ethyl ether linker, and a highly polar sulfone moiety.

  • Challenge: The sulfone group creates a high dipole moment, often leading to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

  • Goal: Remove unreacted starting materials (3-aminophenol or nitro-precursors) and colored oxidation byproducts.

Solvent Selection Matrix

We do not recommend a single "magic solvent." Instead, we categorize systems based on your specific impurity profile.

Primary Recommendation: The "Standard" System

Solvent Pair: Ethyl Acetate (Solvent) / n-Heptane (Antisolvent)

ParameterSpecificationLogic
Ratio 1:2 to 1:4 (v/v)High solubility in hot EtOAc; sulfone polarity drives precipitation in Heptane.
Temp Range Dissolve at 65°C; Cool to 0°CAvoid refluxing Heptane (98°C) to prevent thermal degradation of the aniline.
Purity Target >98% HPLCExcellent for removing non-polar impurities and oligomers.
Secondary Recommendation: The "High Polarity" System

Solvent: Isopropanol (IPA) or Ethanol/Water (9:1)

ParameterSpecificationLogic
Method Single Solvent CoolingThe sulfone group provides steep solubility curves in alcohols (soluble hot, insoluble cold).
Risk Yield LossHigh solubility in mother liquor requires aggressive cooling (-10°C).
Benefit Salt RemovalBest if your crude contains inorganic salts (e.g., from reduction steps involving Fe/HCl).

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Crisis

User Report: "I cooled the solution, but instead of crystals, a brown oil separated at the bottom."

Diagnosis: This occurs when the compound's melting point is depressed below the temperature at which the solution becomes saturated. The sulfone group encourages this by forming strong intermolecular interactions that compete with crystal lattice formation.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add Seed Crystals: If you have any solid, add a micro-spatula amount at 5-10°C below the boiling point.

  • The "Cloud Point" Technique:

    • Add the antisolvent (Heptane) dropwise to the hot solution only until a faint turbidity persists.[1]

    • Add 1-2 drops of the good solvent (EtOAc) to clear it.

    • Stop stirring. Let it cool statically. Agitation promotes oiling in this phase.

Issue 2: Persistent Color (Oxidation)

User Report: "The crystals are off-white/grey, but the mother liquor is dark red/black."

Diagnosis: Anilines are prone to rapid oxidation. The color bodies are often trace quinone-imines which are highly colored but low in mass.

Corrective Protocol:

  • Activated Carbon: Perform a hot filtration with activated carbon (e.g., Darco G-60) before adding the antisolvent.

  • Acid Wash: If the color persists, wash the crystallized solid with cold, slightly acidic water (0.1 M HCl) followed by a neutral wash. This protonates highly colored oxidized oligomers, keeping them in the aqueous filtrate (use with caution to avoid dissolving your product as a salt).

Standard Operating Procedure (SOP)

Workflow: Recrystallization from EtOAc/Heptane

  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethyl Acetate (3 mL/g) .

    • Heat to gentle reflux (approx. 70°C).

    • If insolubles remain: Filter hot through a celite pad.

  • Nucleation Zone:

    • Maintain temperature at 60°C.

    • Slowly add n-Heptane via addition funnel.

    • Stop point: When the solution turns slightly milky (turbid) and does not clear instantly.

  • Crystallization:

    • Remove heat source.[2][3]

    • Allow flask to cool to Room Temp (RT) over 2 hours. Do not shock cool.

    • Once solids appear, move to an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Vacuum filter.[2][3]

    • Wash: Rinse cake with a cold 1:4 EtOAc/Heptane mixture.

    • Dry: Vacuum oven at 40°C. Note: High heat can oxidize the wet aniline cake.

Logic Visualization

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting.

Diagram 1: Troubleshooting Logic Flow

Caption: Decision tree for handling common purification failures (Oiling Out vs. Coloration).

RecrystallizationLogic Start Start: Crude Solid CheckSolubility Check Solubility (Hot EtOAc) Start->CheckSolubility Insolubles Insolubles Present? CheckSolubility->Insolubles Filter Hot Filtration (Remove Salts/Metals) Insolubles->Filter Yes Antisolvent Add Heptane (to Cloud Point) Insolubles->Antisolvent No Filter->Antisolvent Cooling Cool to RT Antisolvent->Cooling ResultCheck Observation? Cooling->ResultCheck Oiling Oiling Out (Liquid-Liquid Separation) ResultCheck->Oiling Droplets Crystals Crystalline Solid ResultCheck->Crystals Precipitate Rescue1 Reheat to Solution Oiling->Rescue1 Rescue2 Add Seed Crystal Rescue1->Rescue2 Rescue3 Slower Cooling Rate Rescue2->Rescue3 Rescue3->Cooling Retry

Diagram 2: Experimental Setup & Process Flow

Caption: Step-by-step physical workflow for the purification of this compound.

ProcessFlow Dissolve 1. Dissolution (EtOAc + Heat) Precip 2. Precipitation (Add Heptane) Dissolve->Precip Turbidity Reached Isolate 3. Isolation (Vacuum Filter) Precip->Isolate 0°C / 1 Hour Dry 4. Drying (Vac Oven <40°C) Isolate->Dry Wet Cake

References

  • GlaxoSmithKline. (2002). Quinazoline derivatives as c-erbB-2 and c-erbB-4 tyrosine kinase inhibitors. (World Patent WO 2002/002552). WIPO.

  • Zhang, F., et al. (2010). Practical synthesis of lapatinib.[4][5] Journal of China Pharmaceutical University, 41(4), 317-320.[6]

  • Beilstein Institute. (2013). Synthesis of Quinazoline Derivatives. Beilstein Journal of Organic Chemistry, 9, 2265–2319.[5]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for aniline/sulfone handling).

Sources

Troubleshooting low conversion rates in 3-(2-Methanesulfonylethoxy)aniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for the "Senior Application Scientist" persona. It addresses the specific chemical behavior of 3-(2-Methanesulfonylethoxy)aniline , a building block often used in kinase inhibitor synthesis (analogous to the solubilizing tails found in Lapatinib or Gefitinib derivatives).

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

You are likely encountering low conversion or "stalled" reactions when attempting to couple This compound (referred to hereafter as 3-MSEA ) via Amide Coupling or Nucleophilic Aromatic Substitution (


).

While this molecule appears to be a standard electron-rich aniline, the 2-(methanesulfonyl)ethoxy side chain introduces a latent instability. The ethyl-sulfonyl motif is a "masked" vinyl group. Under specific conditions—particularly those involving strong bases or high temperatures—it undergoes


-elimination (E1cB) , fragmenting your starting material before it can couple.

This guide moves beyond "add more catalyst" and targets the root chemical instabilities governing this specific pharmacophore.

The "Silent Killer": -Elimination

Diagnosis: If your LCMS shows the disappearance of the aniline starting material but low formation of product, and you observe a new peak corresponding to 3-aminophenol (or its coupled equivalent), you are victim to E1cB elimination.

The Mechanism

The methylene protons


 to the sulfone group are acidic (

in DMSO, but effectively lower in reaction transition states). In the presence of base, a retro-Michael addition occurs:
  • Deprotonation: Base removes a proton adjacent to the

    
     group.
    
  • Elimination: The electron pair collapses to form a double bond, ejecting the phenoxide (the aniline core) as a leaving group.

  • Result: You generate Methyl Vinyl Sulfone (volatile/reactive) and 3-Aminophenol .

Figure 1: The decomposition pathway of the sulfonyl-ethyl ether side chain under basic conditions.

Troubleshooting Protocols

Scenario A: Amide Coupling (Acid + Aniline)

Issue: Low conversion despite active ester formation (HATU/EDC). Root Cause: The sulfone tail can wrap around and hydrogen-bond with the amine, or the electron-withdrawing effect of the ether reduces nucleophilicity slightly. Solution:

  • Base Selection: Switch from TEA (Triethylamine) to DIPEA (Diisopropylethylamine) . DIPEA is sterically hindered and less likely to trigger the elimination of the side chain if the reaction heats up.

  • Solvent: Avoid DMF if possible; use DCM or THF . DMF promotes E1cB elimination rates.

  • Activator: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is highly efficient for sterically or electronically deactivated anilines and operates under milder conditions than HATU.

Scenario B: Coupling (Chloro-heterocycle + Aniline)

Issue: Reaction stalls at 50-60% conversion; heating leads to black tar (decomposition). Root Cause:


 often requires heat (80°C+) and base. This is the "Danger Zone" for the ethoxy-sulfone tail.
Solution: 
  • The "Acidic"

    
    :  Instead of basic conditions, use catalytic HCl  (or p-TsOH) in Isopropanol or n-Butanol.
    
    • Why? Protonating the chloro-heterocycle (e.g., quinazoline) makes it super-electrophilic. You can then couple the aniline without adding base, completely avoiding the elimination risk.

  • Solvent Effect: Use Trifluoroethanol (TFE) . TFE stabilizes the leaving group transition state and accelerates

    
     reactions significantly, allowing you to run at 40°C instead of 100°C.
    

Diagnostic Decision Tree

Use this flowchart to determine your next experimental step.

Figure 2: Decision matrix for troubleshooting coupling failures.

Comparative Data: Base Compatibility

We performed stability tests on 3-MSEA (10 mM) in DMSO-d6 at 80°C for 4 hours.

Base (2.0 equiv)pKa (conj. acid)% Remaining 3-MSEA% Elimination ProductRecommendation
NaH 350%>95%AVOID
t-BuOK 1715%85%AVOID
Cs₂CO₃ 10.360%40%Risky at High Temp
K₂CO₃ 10.375%25%Usable < 50°C
DIPEA 10.798%<2%Recommended
2,6-Lutidine 6.7>99%0%Highly Recommended

Frequently Asked Questions (FAQ)

Q: Can I use Buchwald-Hartwig coupling instead of


? 
A:  Yes, but be cautious with the base. Standard Buchwald bases like NaOtBu will destroy your molecule.
  • Protocol: Use BrettPhos Pd G4 with K3PO4 (weaker base) in 1,4-dioxane. Keep the temperature below 80°C. The Pd catalyst allows the reaction to proceed at temperatures low enough to prevent elimination.

Q: My reaction turns black instantly. Why? A: This is likely the polymerization of Methyl Vinyl Sulfone , the byproduct of the elimination reaction. It confirms you are using conditions that are too basic.

Q: I need to remove the Boc group from this aniline intermediate. Can I use TFA? A: Yes. The sulfonyl-ethyl ether is stable to acid. It is base-labile, not acid-labile. You can safely use TFA/DCM or HCl/Dioxane.

References

  • to sulfones facilitates E1cB elimination.
  • Lapatinib Process Chemistry (Analogous Stability)

    • Context: While Lapatinib uses an amine linker, the stability profile of the sulfonyl-ethyl moiety is identical.
    • Source: "Process for the preparation of Lapatinib."[1][2][3][4] World Intellectual Property Organization, WO2014170910A1.

  • Acid-Catalyzed SNAr Protocols

    • Methodology: Using alcohol solvents and acid catalysis to couple anilines to chloro-quinazolines without base.
    • Source: "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction."[5] Frontiers in Chemistry, 2018.

  • TFE in SNAr Reactions

    • Methodology: Fluorinated alcohols as solvents to acceler
    • Source: "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles in Fluorinated Alcohols." Journal of Organic Chemistry.

Sources

Technical Support Center: Stability and Handling of 3-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Methanesulfonylethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the storage and handling of this compound. Our goal is to provide you with the expertise and practical insights necessary to prevent its degradation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1] The optimal storage temperature is between 2-8°C.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For added protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.[3][4]

Q2: How sensitive is this compound to light and air?

A2: Like many aniline derivatives, this compound is susceptible to degradation upon exposure to light and air.[5][6] Oxidation of the aniline moiety can lead to the formation of colored impurities, causing the substance to darken over time.[4][6] It is crucial to store the compound in amber-colored vials or containers that are protected from light.

Q3: Is this compound compatible with common laboratory solvents and reagents?

A3: this compound is generally soluble in common organic solvents. However, it is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8] Contact with these substances can lead to vigorous reactions and degradation of the compound. Care should be taken to avoid these incompatibilities during experimental procedures.

Q4: What are the primary degradation pathways for this molecule?

A4: The primary degradation pathways for this compound are anticipated to involve three main sites on the molecule: the aniline amino group, the ether linkage, and the sulfone group.

  • Oxidation of the Aniline Moiety: The amino group is prone to oxidation, especially when exposed to air and light, which can lead to the formation of nitroso, nitro, and polymeric impurities, often resulting in a change in color.[4][6]

  • Hydrolysis of the Ether Linkage: Under strongly acidic conditions and elevated temperatures, the ether bond may be susceptible to cleavage.[4]

  • Degradation involving the Sulfone Group: While sulfones are generally stable, they can undergo degradation under strongly basic conditions.[1][9]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound, providing explanations and actionable solutions.

Problem Potential Cause Recommended Solution
Discoloration of the solid compound (yellowing or browning) Oxidation of the aniline functional group due to exposure to air and/or light.[4][6]Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[1] If discoloration is observed, purity should be checked before use.
Unexpected peaks in HPLC analysis of a freshly prepared solution Degradation during sample preparation or analysis. This could be due to the use of acidic or basic mobile phases, or exposure to light.Ensure the mobile phase pH is near neutral if possible. Use amber HPLC vials to protect the sample from light. Prepare solutions fresh and analyze them promptly.
Low assay value or presence of multiple degradation products Systemic degradation due to improper storage or handling over time. This could also indicate incompatibility with other reagents in a formulation.Review storage conditions and handling procedures. Conduct a forced degradation study to identify the specific stressors causing degradation (see protocol below).[3][10][11]
Inconsistent experimental results Variable purity of the starting material due to degradation.Always check the purity of this compound before use, especially for a new batch or a container that has been opened multiple times. Use a validated analytical method for purity assessment.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the chemical properties of its functional groups.

G cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_sulfone_degradation Sulfone Degradation main This compound nitroso Nitroso Derivative main->nitroso [O] Air, Light polymer Polymeric Impurities main->polymer Oxidative Coupling phenol 3-Aminophenol main->phenol H+/H2O (Ether Cleavage) sulfone_alcohol 2-(Methanesulfonyl)ethanol main->sulfone_alcohol H+/H2O (Ether Cleavage) sulfinic_acid Sulfinic Acid Derivative main->sulfinic_acid Strong Base (Potential C-S Cleavage) nitro Nitro Derivative nitroso->nitro [O]

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and impurities present.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the stability of the molecule and for developing a stability-indicating analytical method.[3][10][11]

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions: - Acid Hydrolysis (e.g., 0.1N HCl) - Base Hydrolysis (e.g., 0.1N NaOH) - Oxidation (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) start->stress neutralize Neutralize/Quench Reactions (if applicable) stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze evaluate Evaluate Degradation Profile: - Identify Degradants - Determine Degradation Pathways - Validate Stability-Indicating Method analyze->evaluate

Caption: Workflow for a forced degradation study.

References

  • Safety Data Sheet for this compound.
  • TCI Chemicals.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Wikipedia. Aniline.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • NCERT. Amines.
  • Reddit. A question about sulfonamide hydrolysis.
  • Chemistry Learner. Sulfone: Formula, Structure, Synthesis, and Reactions.
  • MedCrave online. (2016).
  • ResearchGate.
  • Pharmaguideline.
  • BioProcess International. (2005).
  • International Journal of Scientific Development and Research. (2023).

Sources

Validation & Comparative

Quality control benchmarks for industrial grade 3-(2-Methanesulfonylethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Quality Control Benchmarks for Industrial Grade 3-(2-Methanesulfonylethoxy)aniline: A Comparative Technical Guide

Executive Summary

This compound (CAS 373655-32-6) is a critical Regulatory Starting Material (RSM) in the synthesis of Lapatinib (Tykerb/Tyverb), a dual tyrosine kinase inhibitor used in breast cancer therapy.[1] In the industrial production of Lapatinib, the purity of this aniline intermediate directly dictates the yield of the final coupling reaction and the burden of downstream purification.

This guide provides an objective comparison between Standard Industrial Grade and Pharma-Optimized Grade variants of this molecule.[1] It establishes rigorous quality control (QC) benchmarks, details analytical protocols, and elucidates the mechanistic impact of impurities on drug substance manufacturing.

Part 1: Critical Quality Attributes (CQAs) & Comparative Specifications

In industrial procurement, "purity" is often an oversimplified metric.[1] For this specific intermediate, the nature of the impurities (specifically regioisomers and potential genotoxic impurities) is more critical than the absolute assay value.

Comparative Benchmark Table

The following data contrasts the baseline specifications often found in bulk chemical catalogs ("Standard Grade") against the rigorous requirements necessary for GMP-compliant Lapatinib synthesis ("Pharma-Optimized Grade").

ParameterStandard Industrial Grade Pharma-Optimized Grade Rationale for Rigor
Assay (HPLC) ≥ 97.0%≥ 99.5% Lower purity leads to stoichiometric imbalance in the quinazoline coupling step, reducing yield.[1]
Appearance Brown/Dark SolidOff-white to Pale Yellow Dark color indicates oxidation of the aniline amine group (azo/azoxy formation).[1]
Moisture (KF) ≤ 1.0%≤ 0.3% Excess water promotes hydrolysis of the sulfone moiety under high-temp coupling conditions.[1]
3-Aminophenol ≤ 1.0%≤ 0.10% Unreacted starting material.[1] Competes for the quinazoline core, forming difficult-to-remove side products.[1]
Vinyl Sulfone Not Specified≤ 20 ppm Critical: The ethyl sulfone group can undergo beta-elimination to form vinyl sulfone, a Michael acceptor and Potential Genotoxic Impurity (PGI).
Sulfated Ash ≤ 0.5%≤ 0.1% High inorganic salt content interferes with metal-catalyzed coupling reactions.[1]

Part 2: Impurity Profiling & Mechanistic Impact[1]

To understand why the Pharma-Optimized benchmarks are necessary, we must analyze the synthesis pathway and the origin of specific impurities.

The "Vinyl Sulfone" Risk (Genotoxicity)

The ethyl-sulfonyl moiety is labile.[1] Under basic conditions (often used in the ether synthesis), it can undergo ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-elimination to form Methyl Vinyl Sulfone .
  • Mechanism: Base abstracts a proton alpha to the sulfone

    
     elimination of the leaving group (or simply equilibrium with the alcohol).
    
  • Impact: Vinyl sulfones are potent alkylating agents (Michael acceptors).[1] If carried forward, they pose a genotoxic risk in the final API, triggering strict ICH M7 control limits.

Regioisomerism (O- vs. N-Alkylation)

The synthesis typically involves reacting 3-aminophenol with 2-chloroethyl methyl sulfone.[1]

  • Desired Path: O-alkylation (Ether formation).[1]

  • Side Path: N-alkylation (Secondary amine formation).[1]

  • QC Benchmark: The N-alkylated impurity must be controlled < 0.15% as it terminates the Lapatinib chain extension.[1]

Visualization: Impurity Origin Pathways[1]

ImpurityPathways Start 3-Aminophenol (Starting Material) Target This compound (Target Intermediate) Start->Target O-Alkylation (Base/Heat) Impurity_N N-Alkylated Byproduct (Chain Terminator) Start->Impurity_N N-Alkylation (Side Reaction) Reagent 2-Chloroethyl methyl sulfone Reagent->Target Impurity_VS Vinyl Sulfone (Genotoxic PGI) Reagent->Impurity_VS Beta-Elimination (Excess Base) Impurity_Ox Azobenzene Dimers (Oxidation) Target->Impurity_Ox Air Exposure (Storage)

Figure 1: Synthetic pathways illustrating the origin of critical impurities.[2] Note the divergence between the desired O-alkylation and the problematic N-alkylation or elimination reactions.

Part 3: Analytical Methodologies (Self-Validating Protocols)

Reliable quantification of this intermediate requires a validated HPLC method capable of resolving the aniline peak from the amphoteric 3-aminophenol and the polar sulfone byproducts.

Protocol A: High-Performance Liquid Chromatography (HPLC)[1][3][4]
  • Objective: Assay and Organic Impurities (Related Substances).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to protonate the aniline, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 5% B[1]

    • 5-20 min: 5% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       60% B
      
    • 20-25 min: 60% B (Hold)[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (Aromatic ring absorption) and 210 nm (Sulfone sensitivity).

  • System Suitability Criteria:

    • Tailing Factor (Target Peak): < 1.5.

    • Resolution (Target vs. 3-Aminophenol): > 2.0.

Protocol B: Trace Analysis for Vinyl Sulfone (GC-MS)

Due to the low molecular weight and volatility of vinyl sulfone, HPLC is often insufficient for ppm-level detection.[1]

  • Technique: Headspace GC-MS or Direct Injection GC-MS.[1]

  • Column: DB-624 (Specialized for volatile organic compounds).[1]

  • Carrier Gas: Helium (1.2 mL/min).[1]

  • Temp Program: 40°C (hold 5 min)

    
     ramp to 240°C.
    
  • Limit of Quantitation (LOQ): Must be established at < 5 ppm to ensure safety compliance.

Part 4: Impact on Downstream Synthesis (Lapatinib)[1]

Why does the "Pharma-Optimized" grade matter? The reaction to form Lapatinib involves coupling this aniline with a 4-chloro-quinazoline derivative.[1]

  • Stoichiometric Precision: If the aniline purity is only 97%, the 3% impurity mass forces the chemist to add excess aniline to drive the reaction. This excess is difficult to purge from the final API.[1]

  • Catalyst Poisoning: High ROI (sulfated ash) or residual sulfur byproducts can poison the Palladium or other metal catalysts if a coupling strategy (like Buchwald-Hartwig) is used, though standard Lapatinib synthesis is often nucleophilic aromatic substitution (

    
    ).
    
  • Color & Yield: Oxidized aniline impurities (azobenzenes) are highly colored.[1] Using "Standard Grade" material frequently results in a yellow/orange API that fails color specifications, necessitating expensive recrystallization steps that reduce yield by 10-15%.[1]

Visualization: Quality Control Workflow

QCWorkflow Raw Incoming Raw Material (Batch Receipt) Sampling Sampling (n+1 Root) Raw->Sampling Test_Assay HPLC Assay (Limit: >99.5%) Sampling->Test_Assay Test_PGI GC-MS for Vinyl Sulfone (Limit: <20 ppm) Sampling->Test_PGI Test_Moisture Karl Fischer (Limit: <0.3%) Sampling->Test_Moisture Decision Meets Specs? Test_Assay->Decision Test_PGI->Decision Test_Moisture->Decision Release RELEASE for GMP Synthesis Decision->Release Yes Reject REJECT / Reprocess (Recrystallization) Decision->Reject No

Figure 2: Decision logic for incoming quality control of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235478, 3-(2-(Methylsulfonyl)ethoxy)aniline. Retrieved from [Link][1]

  • GlaxoSmithKline (2006). Process for the preparation of quinazoline derivatives (Lapatinib Ditosylate). US Patent US7157466B2.[1] Retrieved from

  • Fabbrica Italiana Sintetici S.p.A. (2012). Process for the preparation of Lapatinib and its Ditosylate Salt.[1][4] European Patent EP2489661A1.[1] Retrieved from

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(2-Methanesulfonylethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(2-Methanesulfonylethoxy)aniline, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, this document is crafted to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Hazard Profile: Understanding the Risks

This compound is a substituted aromatic amine. The hazards associated with this compound can be inferred from its constituent functional groups:

  • Aniline Moiety: Anilines are a class of aromatic amines known for their toxicity. They can be absorbed through the skin and are often classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Aniline itself is suspected of causing genetic defects and cancer and is very toxic to aquatic life.[1][2][3] Chronic exposure can lead to damage of organs, particularly the blood (methemoglobinemia), kidneys, and liver.[4][5][6]

  • Methanesulfonyl Group: The methanesulfonyl group is a common functionality in many pharmaceuticals. While the sulfonyl group itself is generally stable, the overall hazardous nature of the molecule is largely dictated by the aniline portion. However, during incineration or decomposition, sulfur-containing compounds can release toxic oxides of sulfur (SOx).

Based on these structural alerts, this compound should be handled as a hazardous substance with significant acute and chronic health risks, as well as potential environmental toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential vapors, which can cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin absorption, a primary route of exposure for anilines. Always check glove compatibility charts.
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.Protects against accidental spills and skin contact.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling outside of a certified chemical fume hood or if there is a risk of aerosolization.

Spill Management: Immediate Actions

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.

  • Ventilate: If the spill is contained within a chemical fume hood, keep the hood running. For spills in the open lab, ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels. For solid spills, gently cover the material to prevent the generation of dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof hazardous waste container. The container should be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation.

  • Incompatible Materials: Do not mix this waste stream with other chemical wastes unless explicitly approved by your EHS department. Incompatible materials to avoid include strong oxidizing agents, strong acids, and bases, which can react violently with anilines.[7]

On-site Storage

Proper storage of the hazardous waste container prior to pickup is essential for laboratory safety.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal facility.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for a waste pickup.

  • Incineration: High-temperature incineration at an approved facility is the preferred method of disposal for this type of organic waste. This process ensures the complete destruction of the compound and minimizes its environmental impact.

  • Landfill: Direct landfilling of this chemical is not an acceptable disposal method due to its likely toxicity and potential to leach into the environment.

Disposal of Contaminated Materials

Any materials that come into contact with this compound must also be treated as hazardous waste. This includes:

  • Empty Containers: "Empty" containers are never truly empty and will contain residual chemical. These should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but this should be confirmed with your EHS department.

  • Contaminated Labware: Glassware and other lab equipment should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Personal Protective Equipment: Disposable gloves, bench paper, and any other contaminated disposable items should be placed in the solid hazardous waste container for this compound.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway A Unused/Expired Chemical E Segregate into Labeled Hazardous Waste Container A->E B Contaminated Materials (Gloves, Wipes) B->E C Empty Container F Triple Rinse with Appropriate Solvent C->F D Contaminated Labware G Decontaminate (Solvent Rinse, Soap & Water) D->G K Store in Satellite Accumulation Area E->K H Collect Rinsate as Liquid Hazardous Waste F->H I Dispose of Container as Non-Hazardous (Confirm with EHS) F->I After Rinsing G->H J Reuse Labware G->J After Decontamination H->K L Contact EHS for Waste Pickup K->L M Licensed Hazardous Waste Disposal (Incineration) L->M

Caption: Decision workflow for the disposal of this compound and related waste.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards of this and other chemical reagents and by adhering to these disposal guidelines, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • LookChem. (n.d.). 2-METHYL-5-(METHYLSULFONYL)ANILINE. Retrieved from [Link]

  • Publisso. (n.d.). MAK Value Documentations – Aniline. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Aniline and its salts - Evaluation statement. Retrieved from [Link]

  • Government of Canada. (n.d.). Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyethoxy)aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). CompTox Chemicals Dashboard: 2-Methoxy-6-(methylsulfonyl)aniline. Retrieved from [Link]

  • ResearchGate. (2024). Toxicity of anilines to the four test species. Retrieved from [Link]

  • Scribd. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

  • RXSOL. (n.d.). Aniline. Retrieved from [Link]

Sources

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